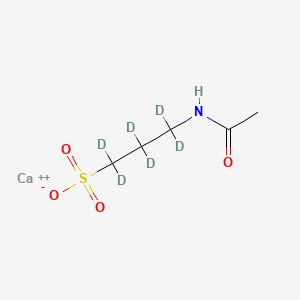

Acamprosate-d12 Calcium (dipropyl-d12)

Description

Rationale for Deuteration in Drug Development and Discovery Studies

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a specific and impactful application of isotopic labeling in pharmaceutical science. nih.govuniupo.it This subtle structural modification can significantly alter a drug's pharmacokinetic properties and toxicity profile. nih.govuniupo.it

The scientific basis for these effects lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.com Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism. unibestpharm.com

This slowing of metabolic breakdown can lead to several potential benefits in drug development:

Improved Metabolic Stability: A deuterated drug may have a longer half-life in the body, potentially allowing for less frequent dosing. unibestpharm.com

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful byproducts. unibestpharm.com

The successful development and FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have validated this approach, shifting the focus from simply creating deuterated versions of existing drugs to incorporating deuteration in the discovery of new chemical entities. nih.govuniupo.it

Overview of Acamprosate-d12 Calcium (dipropyl-d12) as a Specialized Research Tool

Acamprosate (B196724), the active component being N-acetylhomotaurine, is a drug used to help maintain abstinence from alcohol in individuals with alcohol dependence. drugbank.comnih.gov It is thought to work by modulating neurotransmitter activity in the brain that is disrupted by chronic alcohol exposure. drugbank.com Acamprosate is not metabolized by the liver and is primarily excreted unchanged by the kidneys. nih.govresearchgate.net

Acamprosate-d12 Calcium (dipropyl-d12) is a stable isotope-labeled version of acamprosate calcium. In this specific isotopologue, twelve hydrogen atoms on the propyl groups of the N-acetylhomotaurinate molecule have been replaced with deuterium atoms.

The primary and most critical application of Acamprosate-d12 Calcium is as an internal standard for the quantitative analysis of acamprosate in biological samples, such as plasma or urine, using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scispace.com In these studies, a known quantity of Acamprosate-d12 Calcium is added to the biological sample containing the non-labeled acamprosate. clearsynth.com

Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, its increased mass allows the instrument to detect it separately from the non-labeled drug. nih.gov This enables precise quantification of the acamprosate concentration in the sample, which is essential for pharmacokinetic studies that track how the drug is absorbed, distributed, and eliminated by the body. nih.govmetsol.com

While deuteration can be used to alter a drug's metabolism, in the case of Acamprosate-d12 Calcium, its main role is that of an analytical standard. Since acamprosate itself is not significantly metabolized, the purpose of the deuteration is not to create a new therapeutic agent with different metabolic properties, but to provide an indispensable tool for accurate bioanalytical measurement in research and clinical settings.

Table 2: Compound Properties

| Compound Name | Chemical Formula | Molecular Weight (Approx.) | Key Research Application |

|---|---|---|---|

| Acamprosate Calcium | C10H20CaN2O8S2 | 400.5 g/mol | Therapeutic agent for maintaining alcohol abstinence. drugbank.comnih.gov |

| Acamprosate-d12 Calcium (dipropyl-d12) | C10H8D12CaN2O8S2 | 412.6 g/mol | Internal standard for quantitative bioanalysis of acamprosate. scispace.comclearsynth.comlumiprobe.com |

This table compares the parent compound with its deuterated analogue, highlighting their distinct primary uses in a research context.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-RYKMJATISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation for Acamprosate D12 Calcium Dipropyl D12

Design Principles for Deuterated Drug Analogs in Research

The design of deuterated drug analogs is predicated on the kinetic isotope effect (KIE), where the greater mass of deuterium (B1214612) compared to hydrogen results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism. acs.org The primary goals of designing deuterated analogs like Acamprosate-d12 Calcium are multifaceted and serve critical roles in research.

Key motivations for deuteration in drug design include:

Reducing Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. By altering the metabolic pathway through deuteration, the formation of such undesirable metabolites can be minimized, potentially leading to a better safety profile. acs.orgcitedrive.com

Use as Internal Standards: Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, particularly in studies using mass spectrometry. rsc.org Since they are chemically identical to the non-deuterated parent drug but have a different mass, they can be used to accurately quantify the concentration of the drug in biological samples. acanthusresearch.com

The strategic placement of deuterium is crucial. It is most effective when targeting sites on the molecule that are known to be susceptible to metabolic oxidation, such as the alpha-position to heteroatoms. nih.gov For Acamprosate (B196724), the propyl chain represents a potential site for metabolism, making it a logical target for deuteration.

Table 1: Core Principles in the Design of Deuterated Drug Analogs

| Principle | Rationale & Application in Research |

|---|---|

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and broken more slowly than a C-H bond. This is the fundamental basis for using deuteration to alter drug metabolism. acs.org |

| Metabolic Switching/Shunting | Deuteration at a primary metabolic site can slow down that pathway, forcing metabolism to occur at a different, potentially less problematic site on the molecule. nih.gov |

| Enhanced Metabolic Stability | By reducing the rate of metabolism, the drug remains in its active form for longer, potentially improving its pharmacokinetic profile. nih.gov |

| Bioanalytical Internal Standards | Deuterated analogs are ideal internal standards for mass spectrometry-based assays due to their chemical similarity and mass difference from the analyte. rsc.org |

Precursor Selection and Isotopic Labeling Techniques for Propyl Groups

The synthesis of Acamprosate-d12 Calcium requires a precursor where the hydrogen atoms on the propyl backbone are replaced with deuterium. Standard synthetic routes for acamprosate often utilize starting materials like 1,3-propane sultone or 3-amino-1-propanol. irost.irquickcompany.in Therefore, the synthesis of the deuterated analog would necessitate a deuterated version of one of these precursors, such as 3-aminopropane-d6-1-sulfonic acid or a related d6-propyl intermediate.

Several techniques exist for introducing deuterium into alkyl chains like a propyl group:

Synthesis from Deuterated Precursors: This is often the most direct approach, involving the use of a starting material that already contains deuterium at the desired positions. For a deuterated propyl group, a building block like deuterated propanol (B110389) or a deuterated alkene could be used in a multi-step synthesis. snnu.edu.cn

Catalytic Hydrogen Isotope Exchange (HIE): This method involves treating the non-deuterated compound with a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst (e.g., Palladium, Platinum, Iridium). snnu.edu.cnresearchgate.net This technique can be cost-effective but may sometimes lack complete selectivity, leading to a mixture of isotopologues (molecules differing only in their isotopic composition). google.com

Use of Deuterated Reagents: Specific reactions can be performed using reagents that donate deuterium atoms. For example, metal deuterides can be used in reduction reactions to introduce deuterium. snnu.edu.cn Using deuterated solvents like CD₃OD can also serve as a source for deuterium incorporation in certain base- or metal-catalyzed reactions. nih.govresearchgate.net

For the specific synthesis of a dipropyl-d12 labeled compound, starting with a highly enriched deuterated precursor like propane-d6-diol or 1,3-dibromopropane-d6 (B566158) would be a robust strategy to build the core structure with the deuterium atoms already in place, ensuring high levels of incorporation.

Table 2: Comparison of Isotopic Labeling Techniques for Propyl Groups

| Labeling Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Deuterated Precursor Synthesis | Building the molecule from small, pre-labeled starting materials. | High isotopic purity and precise positional control. | Can require lengthy, multi-step syntheses. |

| Catalytic H/D Exchange | Exchanging H for D on an existing molecule using a catalyst and a deuterium source (e.g., D₂O). google.com | Cost-effective, useful for late-stage deuteration. | May result in incomplete labeling or scrambling of isotope positions. |

| Deuterated Reagent Addition | Using deuterated reagents (e.g., metal deuterides, deuterated solvents) to introduce deuterium during a synthetic step. nih.gov | Can be highly selective for specific reaction types. | Availability and cost of specific deuterated reagents can be a limitation. |

Elucidation of Reaction Pathways for Dipropyl-d12 Deuteration

The synthesis of Acamprosate-d12 Calcium would likely follow a pathway analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated propyl precursor. A plausible synthetic route starts with a deuterated C3 building block and proceeds through the formation of deuterated homotaurine, followed by acetylation and salt formation.

A representative reaction pathway can be outlined as follows:

Formation of Deuterated Homotaurine: A common method for synthesizing the core homotaurine structure involves the reaction of 3-amino-1-propanol with a sulfonating agent or the ring-opening of 1,3-propane sultone. irost.irquickcompany.in To produce the d6-labeled intermediate, one could react 3-amino-1-propanol-d6 with a sulfonating agent. Alternatively, reacting 1,3-propane-d6 sultone with ammonia (B1221849) would yield 3-aminopropane-d6-1-sulfonic acid (d6-homotaurine).

Acetylation of d6-Homotaurine: The resulting d6-homotaurine is then acetylated. This is typically achieved by reacting it with an acetylating agent such as acetic anhydride. google.com This step attaches the acetyl group to the nitrogen atom, forming N-acetyl-d6-homotaurine.

Formation of the Calcium Salt: The final step involves the formation of the calcium salt. This is accomplished by treating the N-acetyl-d6-homotaurine with a calcium source, such as calcium hydroxide (B78521) or calcium acetate (B1210297), in an aqueous solution. quickcompany.ingoogle.com The reaction yields Calcium bis[3-(acetylamino)propane-d6-1-sulfonate], which is Acamprosate-d6 Calcium. Since the final product contains two acamprosate anions for every calcium ion, the resulting molecule is Acamprosate-d12 Calcium .

This pathway ensures that the deuterium labels on the propyl chain, introduced via the precursor, are retained throughout the synthesis, leading to the desired final isotopically labeled compound.

Analytical Strategies for Isotopic Purity Assessment and Positional Verification

After synthesis, it is imperative to confirm the isotopic purity and verify the position of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for verifying the exact position of the deuterium atoms and assessing site-specific incorporation. numberanalytics.com

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where deuterium has replaced hydrogen will be significantly diminished or absent. sigmaaldrich.com This provides clear evidence of successful deuteration at the intended sites on the propyl chain.

Deuterium NMR (²H NMR): A ²H NMR experiment directly observes the deuterium nuclei. sigmaaldrich.com It provides a spectrum where peaks appear at chemical shifts corresponding to the deuterated positions, confirming the location of the labels. numberanalytics.com The integration of these peaks can be used to determine the relative amount of deuterium at each site, offering a quantitative measure of positional purity. nih.gov

Together, these analytical techniques provide a comprehensive characterization of Acamprosate-d12 Calcium, ensuring its identity, isotopic enrichment, and structural integrity for its intended use in research. rsc.org

| Tandem Mass Spectrometry (MS/MS) | To confirm label location through fragmentation. | Fragmentation patterns can help confirm that the deuterium labels are located on the propyl backbone as intended. nih.gov |

Table 4: List of Compound Names

| Compound Name |

|---|

| Acamprosate-d12 Calcium |

| Acamprosate Calcium |

| 1,3-propane sultone |

| 3-aminopropane-1-sulfonic acid (Homotaurine) |

| 3-amino-1-propanol |

| Acetic anhydride |

| Calcium hydroxide |

| Calcium acetate |

| 3-aminopropane-d6-1-sulfonic acid (d6-homotaurine) |

| 3-amino-1-propanol-d6 |

Advanced Analytical Methodologies Employing Acamprosate D12 Calcium Dipropyl D12

Development and Validation of Quantitative Bioanalytical Assays

The development of robust bioanalytical assays is fundamental for the accurate measurement of analytes in complex biological matrices. For acamprosate (B196724), this involves creating and validating methods that are sensitive, selective, and reproducible. ajptr.com These assays are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a substance. nih.govresearchgate.net The validation process for these assays is rigorous, adhering to guidelines set by international regulatory bodies to ensure data integrity. researchgate.netijacskros.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of acamprosate in biological fluids like human plasma. researchgate.net This method offers high sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations. nih.gov In a typical LC-MS/MS setup, the sample undergoes a preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove interfering components. researchgate.netresearchgate.net

The prepared sample is then injected into a liquid chromatography system. Chromatographic separation is often achieved on a specialized column, such as a Hypersil BDS C18 or a Waters Atlantis HILIC column, using a specific mobile phase to separate acamprosate from other matrix components. researchgate.netresearchgate.netresearchgate.net The total run time for such analysis can be very short, often under 3 minutes. researchgate.netresearchgate.net

Following separation, the eluent is introduced into a mass spectrometer. Using electrospray ionization (ESI) in the negative ion mode, the acamprosate molecules are ionized and then fragmented. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both acamprosate and its internal standard, ensuring highly selective quantification. nih.govresearchgate.net The method's linearity is established across a range of concentrations, with studies showing linear calibration curves from 1.00 ng/mL up to 709.36 ng/mL in human plasma. ajptr.comresearchgate.net

Role of Acamprosate-d12 Calcium (dipropyl-d12) as a Stable Isotope Internal Standard in Research

Acamprosate-d12 Calcium, a stable isotope-labeled (SIL) version of acamprosate, is the preferred internal standard (IS) for quantitative bioanalysis. kcasbio.comaptochem.com An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization. aptochem.com By incorporating twelve deuterium (B1214612) atoms, Acamprosate-d12 Calcium has a higher mass than the unlabeled analyte, allowing the mass spectrometer to distinguish between the two compounds while ensuring their behavior is nearly identical. aptochem.comgoogle.com

The primary role of a SIL-IS like Acamprosate-d12 is to compensate for variations that can occur during the analytical process. kcasbio.comnih.gov This includes variability in sample preparation, injection volume, and, most importantly, matrix effects. kcasbio.comclearsynth.com Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS analysis. kcasbio.comcrimsonpublishers.com Because the SIL-IS is affected by these interferences in the same way as the analyte, the ratio of the analyte's response to the IS response remains constant, leading to more accurate and precise quantification. kcasbio.com The use of a SIL-IS is considered the gold standard and is recommended by regulatory agencies to ensure the development of robust and reliable bioanalytical methods. kcasbio.comnih.gov

Table 1: LC-MS/MS Method Validation Parameters for Acamprosate Quantification Using Acamprosate-d12 Calcium as Internal Standard

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 1.00–250.00 ng/mL in human plasma | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | researchgate.net |

| Within-Batch Precision (%RSD) | 2.21–4.07% | researchgate.net |

| Between-Batch Precision (%RSD) | 2.00–3.20% | researchgate.net |

| Within-Batch Accuracy | 96.26–102.00% | researchgate.net |

| Between-Batch Accuracy | 98.27–102.00% | researchgate.net |

| Extraction Method | Solid Phase Extraction (SPE) | researchgate.net |

| Chromatography Column | Waters Atlantis HILIC (2.1 mm × 50 mm, 3.0 μm) | researchgate.net |

Optimization of Chromatographic Separation Techniques for Deuterated Analogs

While deuterated internal standards are designed to co-elute with the unlabeled analyte, slight differences in retention time can sometimes occur, an issue known as the "isotope effect". nih.govnih.gov This effect, though often minimal, can be influenced by the mobile phase composition and the type of chromatographic column used. nih.gov Therefore, optimization of the chromatographic conditions is crucial.

For acamprosate and its d12 analog, methods often employ HILIC or reversed-phase (RP) chromatography. researchgate.netgimitec.com Parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to an aqueous buffer), pH, and gradient elution profile are carefully adjusted to ensure that the analyte and the internal standard have the same retention time. gimitec.com Studies have shown that for some compounds, a stronger isotope effect is observed in acetonitrile-containing mobile phases compared to those with methanol. nih.gov By fine-tuning these chromatographic parameters, analysts can achieve perfect co-elution, which is a prerequisite for accurately compensating for matrix effects. gimitec.com

Strategies for Minimizing Matrix Effects and Enhancing Selectivity in Complex Matrices

Matrix effects are caused by endogenous components in biological samples, such as phospholipids (B1166683), that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. gimitec.combioanalysis-zone.com While using a stable isotope-labeled internal standard is the primary strategy to compensate for these effects, several other techniques are employed to minimize or eliminate them. chromatographyonline.com

Effective Sample Preparation: The choice of sample preparation technique is critical. While simple protein precipitation (PPT) is fast, it is often the least effective at removing matrix components. gimitec.com More comprehensive methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide cleaner extracts. gimitec.comchromatographyonline.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, has been shown to be particularly effective at removing phospholipids and significantly reducing matrix effects. gimitec.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is a key strategy. chromatographyonline.com This can involve adjusting the mobile phase or using a different column chemistry to shift the retention time of the analyte away from regions of ion suppression. gimitec.com

Instrumental Design: The design of the mass spectrometer's ion source can also play a role. For instance, one study on acamprosate found that it exhibited matrix effects in a z-spray ionization source but not in an orthogonal spray ion source design, highlighting the importance of instrument hardware in mitigating these effects. nih.gov

Sample Dilution: In cases where the assay has very high sensitivity, simply diluting the sample can reduce the concentration of matrix components introduced into the system, thereby lessening their impact. chromatographyonline.comnih.gov

Robotic and High-Throughput Analytical Platform Integration in Research Settings

In drug discovery and development, there is a need to analyze a large number of samples efficiently. ajptr.comufl.edu Robotic and high-throughput screening (HTS) platforms are increasingly integrated into the bioanalytical workflow to meet this demand. ufl.edunih.gov These automated systems can handle sample preparation, such as liquid handling and SPE in 96-well plate formats, and subsequent analysis with remarkable speed and consistency. researchgate.netceramics.org

The integration of automated liquid handlers and robotic arms with LC-MS/MS systems allows for unattended, around-the-clock operation. nih.gov This not only increases throughput but also enhances the reproducibility and precision of the data by minimizing human error. ufl.edu For a compound like acamprosate, where large-scale pharmacokinetic or bioequivalence studies might be conducted, these high-throughput platforms are invaluable. ajptr.com They enable the rapid processing of thousands of samples, accelerating the research and development timeline while ensuring high-quality, reliable data. nih.govresearchgate.net

Mechanistic and Metabolic Investigations Using Acamprosate D12 Calcium Dipropyl D12

Elucidation of Metabolic Pathways and Transformations (In Vitro and Preclinical In Vivo)

Studies utilizing Acamprosate-d12 Calcium are instrumental in delineating the metabolic journey of acamprosate (B196724). While acamprosate itself is not extensively metabolized, the use of its deuterated analog allows for precise tracking and confirmation of its limited biotransformation.

Identification and Characterization of Deuterated Metabolites

The primary advantage of using Acamprosate-d12 Calcium is the ability to unequivocally identify any metabolites formed. In preclinical studies, analysis of biological matrices such as plasma, urine, and tissue homogenates from animal models administered Acamprosate-d12 Calcium can reveal the presence of deuterated species. These metabolites, distinguishable by their unique mass-to-charge ratio in mass spectrometry, can then be isolated and structurally characterized. While research indicates that N-acetylhomotaurinate, the active component of acamprosate, is largely considered biologically inactive on its own, such studies confirm the extent of any minor metabolic alterations. nih.gov For instance, untargeted global metabolomics approaches have been employed to discover serum biomarkers and uncover metabolic pathways associated with acamprosate treatment, identifying changes in various metabolites, including those related to caffeine (B1668208) metabolism. nih.gov

Assessment of Metabolic Stability and Biotransformation in Enzyme Systems (e.g., Microsomes)

In vitro systems, particularly liver microsomes, are fundamental in assessing the metabolic stability of xenobiotics. researchgate.net Microsomal stability assays involve incubating Acamprosate-d12 Calcium with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. xenotech.com By quantifying the disappearance of the deuterated parent compound over time, researchers can determine its metabolic half-life and intrinsic clearance. researchgate.net These studies consistently demonstrate that acamprosate has high metabolic stability, meaning it is not readily broken down by these enzyme systems. thieme-connect.de The use of the d12 version ensures that any observed degradation is not confused with endogenous compounds, providing clear and unambiguous results.

Table 1: Illustrative Data from a Hypothetical Microsomal Stability Assay of Acamprosate-d12 Calcium

| Time (minutes) | Acamprosate-d12 Calcium Remaining (%) |

| 0 | 100 |

| 15 | 98.5 |

| 30 | 97.2 |

| 60 | 95.8 |

| 120 | 92.3 |

This table is for illustrative purposes and represents the expected high stability of Acamprosate-d12 Calcium in a typical microsomal assay.

Application in Preclinical In Vivo Metabolic Tracing Studies Utilizing Animal Models

Preclinical studies in animal models are essential to understand the in vivo behavior of a compound. Following administration of Acamprosate-d12 Calcium to rodents, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously traced. nih.govnih.gov The deuterium (B1214612) label allows for the differentiation of the administered drug from any endogenous compounds, enabling precise quantification in various biological samples. Such studies have been crucial in confirming the low oral bioavailability of acamprosate, which is around 11%. nih.gov Furthermore, these tracing studies help to confirm that the compound is primarily excreted unchanged in the urine, reinforcing the findings from in vitro metabolic stability assays. Studies in mice have also utilized acamprosate to investigate its effects on the metabolite profiles in the brain, particularly in the nucleus accumbens. nih.gov

Examination of Kinetic Isotope Effects (KIEs) and Their Implications

The substitution of hydrogen with deuterium in Acamprosate-d12 Calcium can lead to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction. wikipedia.org The study of KIEs provides profound insights into reaction mechanisms, particularly the rate-determining steps of metabolic transformations. libretexts.org

Measurement and Interpretation of Primary and Secondary Isotope Effects

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through steric or electronic effects. wikipedia.orglibretexts.org For Acamprosate-d12 Calcium, if the C-D bonds on the dipropyl groups were to be involved in a metabolic reaction, a primary KIE would be expected. The magnitude of the KIE (the ratio of the rate constant for the light isotopologue to the heavy one, kH/kD) can indicate the nature of the transition state. wikipedia.org Given acamprosate's limited metabolism, significant primary KIEs are generally not anticipated. However, the presence and measurement of even small secondary KIEs can provide valuable information about the enzymatic environment and the transition state of any minor metabolic processes. nih.gov

Table 2: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

| Type of KIE | Description | Expected kH/kD Value |

| Primary | C-H/C-D bond is broken in the rate-determining step. | > 1 (typically 2-7) |

| Secondary | Isotopic substitution is near the reaction center but the bond is not broken. | Close to 1 (e.g., 0.8-1.2) |

| Inverse | The heavier isotope reacts faster. | < 1 |

This table provides a general overview of expected KIE values and is not specific to Acamprosate-d12 Calcium.

Theoretical and Computational Approaches for KIE Prediction in Deuterated Systems

Modern computational chemistry offers powerful tools for predicting KIEs. youtube.com Using quantum mechanical models, researchers can calculate the vibrational energy levels for both the deuterated and non-deuterated forms of acamprosate. The difference in zero-point energy between the C-H and C-D bonds is a primary determinant of the KIE. baranlab.org By modeling the reaction pathway and the transition state of a potential metabolic reaction, it is possible to compute theoretical KIEs. youtube.com These computational predictions can then be compared with experimental data to validate proposed metabolic mechanisms or to guide further experimental investigations into the subtle aspects of acamprosate's disposition in the body.

Insights into Pharmacological Mechanism of Action through Deuteration Studies

The use of deuterated compounds, such as Acamprosate-d12 Calcium, represents a sophisticated strategy in pharmacological research. Deuterium, an isotope of hydrogen, forms a stronger chemical bond with carbon than hydrogen does. This substitution can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. In mechanistic studies, isotopically labeled compounds like Acamprosate-d12 are invaluable as internal standards for analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netgoogle.com This ensures highly accurate and precise quantification of the non-deuterated drug in complex biological samples, thereby providing reliable data for understanding its interaction with biological systems. While research has primarily focused on the pharmacological actions of acamprosate, the use of Acamprosate-d12 has been crucial for the analytical validation of these studies. researchgate.netresearchgate.net

Receptor Binding Investigations in Preclinical Cellular and Membrane Models

Investigations into the precise receptor-level interactions of acamprosate have been conducted to elucidate its mechanism. While few direct receptor binding studies exist, those that have been performed point towards the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, as a primary target. nih.govnih.gov

In studies using rat brain membranes, acamprosate demonstrated complex, concentration-dependent effects on the binding of the NMDA receptor ligand [3H]dizocilpine. googleapis.com At clinically relevant micromolar concentrations, in the presence of glutamate (B1630785) and glycine (B1666218) to partially activate the receptor, acamprosate was found to enhance [3H]dizocilpine binding. This effect suggests a partial agonist action at the NMDA receptor, potentially by increasing the ligand's association rate. googleapis.com Conversely, at higher concentrations, acamprosate inhibited this binding. googleapis.com

Interestingly, the effect of acamprosate on NMDA receptor binding appears to be modified by the state of the system. In membranes from rats with ethanol (B145695) dependence, the enhancing effect at low concentrations was lost, and acamprosate only produced inhibition of [3H]dizocilpine binding. googleapis.com This shift towards an inhibitory profile in a state of alcohol dependence may be central to its clinical mechanism of action. googleapis.com The table below summarizes these key findings.

| Experimental Model | Ligand | Acamprosate Concentration | Observed Effect on Binding | Reference |

|---|---|---|---|---|

| Cortical Membranes from Control Rats | [3H]dizocilpine | Low (micromolar) | Significant Enhancement | googleapis.com |

| Cortical Membranes from Control Rats | [3H]dizocilpine | High | Inhibition | googleapis.com |

| Cortical Membranes from Ethanol-Dependent Rats | [3H]dizocilpine | All tested concentrations | Inhibition Only | googleapis.com |

Modulation of Neurotransmitter Systems in Controlled In Vitro and Ex Vivo Preparations

The primary therapeutic effects of acamprosate are attributed to its modulation of the balance between excitatory and inhibitory neurotransmission in the brain, which is disrupted by chronic alcohol exposure. drugbank.com Deuterated Acamprosate-d12 serves as a critical analytical tool in studies quantifying these effects, allowing for precise measurements of the parent compound in various preparations. researchgate.netresearchgate.net

Initial hypotheses suggested that acamprosate, being structurally similar to gamma-aminobutyric acid (GABA), acted primarily on the GABAergic system. researchgate.net While some studies suggest it may have indirect effects on GABA type A (GABAA) receptor transmission or inhibit presynaptic GABA type B (GABAB) receptors, more recent and substantial evidence points toward the glutamatergic system as its main site of action. nih.govdrugbank.com

Chronic alcohol use leads to a hyperactive glutamatergic state, particularly upon withdrawal. Acamprosate appears to counteract this by functioning as a weak antagonist at NMDA receptors, thereby normalizing the excessive glutamatergic activity. researchgate.netnih.gov In vitro and ex vivo studies have shown that acamprosate can reduce excitatory post-synaptic potentials and decrease neuronal hyperexcitability. For instance, research has demonstrated that acamprosate blocks the increase of glutamate in the nucleus accumbens of rats during ethanol withdrawal. This modulation helps to restore the neurochemical balance that is disturbed by alcohol dependence. researchgate.net

| Neurotransmitter System | Preparation Type | Key Finding | Reference |

|---|---|---|---|

| Glutamatergic (NMDA Receptor) | In Vitro (Rat Cortical Neurons) | Reduces excitatory post-synaptic potentials. | |

| Glutamatergic | Ex Vivo (Rat Nucleus Accumbens Microdialysate) | Blocks the glutamate increase during ethanol withdrawal. | |

| GABAergic (GABAA Receptor) | In Vitro | Effects are considered indirect; direct action is questioned. | researchgate.netnih.gov |

| GABAergic (GABAB Receptor) | Preclinical Models | May inhibit presynaptic GABAB receptors. | nih.govdrugbank.com |

Pharmacodynamic Explorations and Biological System Interactions of Acamprosate D12 Calcium Dipropyl D12 Preclinical Focus

Assessment of Functional Activity in Cellular and Tissue Culture Models

Preclinical investigations into the functional activity of acamprosate (B196724) have utilized various cellular and tissue culture models to elucidate its mechanism of action. While specific studies on Acamprosate-d12 Calcium are not widely available, the research on Acamprosate Calcium provides a foundational understanding.

Studies have employed organotypic hippocampal slice cultures from neonatal rats to assess the neurotoxic effects of certain compounds and the protective potential of acamprosate. nih.gov In these models, propidium (B1200493) iodide uptake is a key measure of cell death. nih.gov Furthermore, human embryonic kidney (HEK) 293 cells have been utilized to express specific human metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5) for functional calcium flux assays. nih.gov Patch-clamp electrophysiology in rat brain slices has also been a critical tool to measure effects on resting membrane potential and spike frequency. nih.gov

Table 1: Cellular and Tissue Models in Acamprosate Research

| Model System | Application | Key Findings for Non-Deuterated Acamprosate |

|---|---|---|

| Organotypic Hippocampal Slice Cultures | Assessment of neuroprotection | Na-acamprosate demonstrated protective effects against trans-ACPD-induced neurotoxicity. nih.gov |

| HEK 293 Cells Expressing mGluR1/5 | Functional calcium flux assays | Acamprosate showed no effect on calcium flux, suggesting a lack of direct interaction with mGluR1/5. nih.gov |

| Rat Brain Slices (Electrophysiology) | Measurement of membrane potential and action potentials | No significant effect of acamprosate on resting membrane potential or spike number was observed. nih.gov |

Investigations of Deuteration Impact on Target Engagement and Ligand-Binding Dynamics

The strategic replacement of hydrogen atoms with deuterium (B1214612), a process known as deuteration, is a technique used in medicinal chemistry to potentially improve the metabolic stability and pharmacokinetic profile of a compound. While direct studies on how the 'd12' deuteration of Acamprosate Calcium impacts its target engagement and ligand-binding dynamics are limited in publicly available research, general principles of deuterated compounds can be considered.

Deuteration can lead to a stronger chemical bond (the carbon-deuterium bond is stronger than the carbon-hydrogen bond), which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This has been shown to enhance the bioavailability and half-life of other deuterated ligands.

In the context of Acamprosate-d12 Calcium, while the parent compound, Acamprosate Calcium, is not significantly metabolized and is primarily excreted unchanged by the kidneys, the deuteration could still subtly influence its interaction with biological systems. clinicaltrials.gov Ligand-binding assays are a standard method to investigate such interactions. These assays typically involve the use of a radiolabeled ligand to measure its binding affinity to specific receptors or transporters. For instance, [3H]glutamate has been used in binding assays to study the interaction of acamprosate with glutamate receptors. nih.gov

Studies on non-deuterated acamprosate have shown that it can displace a portion of [3H]glutamate binding, suggesting an interaction with metabotropic glutamate receptors, but it does not compete with NMDA for these binding sites. nih.gov How the d12 deuteration would alter these specific binding kinetics is yet to be fully elucidated through direct comparative studies. The primary expectation would be that the core pharmacodynamic activity at the target site would be retained, with potential alterations in the duration or intensity of the effect due to modified pharmacokinetics.

Table 2: General Principles of Deuteration in Drug Design

| Parameter | Potential Impact of Deuteration | Relevance to Acamprosate-d12 Calcium |

|---|---|---|

| Metabolic Stability | Can be increased by slowing down metabolic degradation. | May have a limited effect as non-deuterated acamprosate undergoes minimal metabolism. clinicaltrials.gov |

| Pharmacokinetics | Can lead to a longer half-life and increased bioavailability. | Could potentially alter the absorption and elimination profile, requiring further study. |

| Target Engagement | Generally, the intrinsic activity at the target is expected to be preserved. | Direct comparative binding studies with the non-deuterated form are needed for confirmation. |

Comparative Studies with Non-Deuterated Acamprosate in Preclinical Research Paradigms

Direct preclinical comparative studies between Acamprosate-d12 Calcium and non-deuterated Acamprosate Calcium are not extensively documented in the scientific literature. The available research primarily focuses on the non-deuterated form, establishing its pharmacodynamic and pharmacokinetic properties in various animal models.

For instance, in vivo microdialysis studies in rats have been used to monitor the extracellular levels of acamprosate in the brain, showing a dose-dependent concentration in the medial prefrontal cortex following administration. researchgate.net Pharmacokinetic studies in beagle dogs have characterized the absorption and bioavailability of enteric-coated acamprosate tablets. nih.govresearchgate.net These studies indicate that despite being highly soluble, acamprosate has low permeability, which can result in variable absorption. nih.govresearchgate.net

A comparative preclinical study would ideally assess key parameters side-by-side. Acamprosate-d12 calcium trihydrate has been noted for its use as an internal standard in pharmacokinetic studies, which underscores its utility in analytical research but does not provide comparative efficacy or pharmacodynamic data.

Future comparative preclinical research would likely focus on whether the deuteration of Acamprosate-d12 Calcium leads to a more consistent pharmacokinetic profile and if this translates to any measurable differences in pharmacodynamic effects. Such studies would be crucial to fully understand the potential advantages of the deuterated form.

Future Research Trajectories and Innovative Applications of Deuterated Acamprosate Analogs

Development of Advanced Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex molecules like acamprosate (B196724), is a cornerstone of modern pharmaceutical research. x-chemrx.com Advanced labeling technologies are crucial for producing deuterated analogs with high purity and specificity. Current methodologies often focus on late-stage direct hydrogen isotopic exchange (HIE), which is cost-effective and atom-economical as it avoids the need to build the molecule from isotopically enriched starting materials. x-chemrx.com

Another significant advancement is the use of flow chemistry, which provides precise control over reaction parameters such as temperature and time, leading to improved safety and yields compared to traditional batch synthesis. x-chemrx.com For biomolecules, established protocols for 13C/15N and 2H labeling in protein expression systems have proven effective for nuclear magnetic resonance (NMR) studies of large complexes. nih.gov The continued refinement of these techniques, including the development of novel precursors and synthetic routes, will be essential for creating specifically labeled versions of acamprosate and other complex pharmaceuticals, enabling more sophisticated research applications. ibs.fr

Application in Imaging Modalities for Metabolic Tracing and Flux Mapping (e.g., Deuterium (B1214612) Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based technique that allows for the three-dimensional mapping of metabolism. isotope.com By administering a deuterated substrate, such as Acamprosate-d12, researchers can trace its journey and breakdown within the body. This method offers a robust and versatile tool for visualizing metabolic pathways in real-time. nih.gov

DMI works by detecting the unique spectral signature of deuterium as the labeled compound is converted into its downstream metabolites. This provides localized information about the flux through specific metabolic pathways. isotope.com For instance, studies have successfully used DMI to track deuterated acetate (B1210297) through the tricarboxylic acid (TCA) cycle in the liver and to monitor glucose metabolism in tumors. nih.govnih.gov The low natural abundance of deuterium and simplified spectral analysis make it an advantageous imaging tool. isotope.comnih.gov Applying DMI with Acamprosate-d12 could provide unprecedented insights into its metabolic fate and its influence on neurochemical pathways in the brain, helping to elucidate its mechanism of action. nih.govnih.gov

Integration with Systems Biology and Pharmacometabolomics Approaches in Preclinical Research

Systems biology integrates various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—to create comprehensive models of biological systems. mdpi.com Metabolomics, which measures the complete set of small-molecule metabolites, is particularly powerful as it provides a direct snapshot of an organism's phenotype. nih.gov Integrating deuterated compounds like Acamprosate-d12 into this framework can significantly enhance preclinical research.

By using the deuterated analog as a tracer, pharmacometabolomics studies can precisely follow the drug's metabolic pathway and its effect on the broader metabolic network. nih.gov This approach helps to understand a drug's mode of action, efficacy, and potential off-target effects. nih.gov Mathematical models built from this integrated data can simulate the behavior of metabolic networks and predict how they will respond to a compound like acamprosate. nih.gov This can help identify metabolic biomarkers related to the drug's effect and understand inter-individual variability in response. nih.gov

Role in Understanding Drug-Drug Interaction Mechanisms in Controlled In Vitro Systems

Deuterated compounds are invaluable tools for studying drug-drug interactions (DDI) in controlled in vitro settings. The substitution of hydrogen with deuterium can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. acs.org This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, a common source of DDIs. nih.gov

By comparing the metabolism of Acamprosate with its deuterated analog, Acamprosate-d12, in human liver microsomes or other in vitro systems, researchers can pinpoint the specific metabolic sites ("soft spots") on the molecule. nih.gov This information is critical for predicting how co-administered drugs might interfere with acamprosate's clearance. Using a deuterated internal standard in mass spectrometry-based assays also allows for highly accurate quantification of the parent drug and its metabolites, providing precise data on the extent of any enzymatic inhibition or induction. x-chemrx.com This precision can help to avoid metabolism-mediated toxicity and improve the predictability of a drug's behavior in complex therapeutic regimens. acs.orguniupo.it

Design of Novel Research Probes for Neuropharmacological Investigations and Target Validation

The primary mechanism of acamprosate is thought to involve the modulation of glutamate (B1630785) and GABA neurotransmitter systems, which are often dysregulated by chronic alcohol exposure. drugbank.comnih.gov However, its precise molecular targets remain a subject of investigation. nih.gov Deuterated analogs like Acamprosate-d12 can serve as highly specific research probes to explore these neuropharmacological questions and validate potential targets.

Incorporating deuterium can improve a compound's metabolic stability and bioavailability, which enhances its utility as a research tool by ensuring it reaches its target in sufficient concentrations for a longer duration. nih.gov For example, deuterated ligands have been successfully designed to selectively target specific GABAA receptor subtypes. nih.govfrontiersin.org These stabilized probes are ideal for in vitro binding assays and in vivo imaging studies (like PET or SPECT when further labeled with a radionuclide) to map the distribution of acamprosate's binding sites in the brain. mdpi.commdpi.com Such studies could definitively identify the receptors and ion channels that acamprosate interacts with, clarifying its mechanism of action and potentially revealing new therapeutic targets for related neurological conditions. nih.govnih.gov

Q & A

Q. What is the primary role of Acamprosate-d12 Calcium (dipropyl-d12) in experimental studies, and how does its deuterium labeling influence analytical workflows?

Acamprosate-d12 Calcium is a deuterium-labeled isotopologue used primarily as an internal standard in mass spectrometry (MS)-based assays to improve quantification accuracy. The substitution of hydrogen with deuterium in the dipropyl groups (CD2CD2CD2) reduces interference from endogenous compounds, enabling precise tracking of unlabeled Acamprosate Calcium in biological matrices . Methodologically, researchers should validate the compound’s stability under experimental conditions (e.g., pH, temperature) to ensure isotopic integrity during sample preparation.

Q. How is Acamprosate-d12 Calcium synthesized, and what quality control parameters are critical for ensuring batch consistency?

Synthesis involves replacing 12 hydrogen atoms with deuterium in the dipropyl groups of Acamprosate Calcium. Key steps include isotopic exchange reactions or deuterated precursor incorporation. Quality control requires:

Q. What analytical techniques are recommended for detecting and quantifying Acamprosate-d12 Calcium in complex biological samples?

Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard. Key parameters:

- Column : C18 reversed-phase for separation of isotopic analogs.

- Ionization : Electrospray ionization (ESI) in negative mode for sulfonate group detection.

- Quantification : Use standard curves with deuterated vs. non-deuterated ion transitions (e.g., m/z 412.55 → fragment ions) to avoid cross-talk .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates of Acamprosate-d12 Calcium during extraction from plasma or tissue homogenates?

Recovery inconsistencies often stem from matrix effects or protein binding. Mitigation strategies:

- Protein precipitation : Optimize organic solvent ratios (e.g., acetonitrile:methanol at 70:30) to maximize analyte release .

- Matrix-matched calibration : Prepare standards in the same biological matrix to account for ion suppression/enhancement .

- Stability studies : Evaluate degradation under storage conditions (e.g., -80°C vs. room temperature) to refine protocols .

Q. What experimental design considerations are critical when using Acamprosate-d12 Calcium in pharmacokinetic (PK) studies?

- Dosing : Ensure isotopic tracer amounts do not perturb endogenous systems (typically <1% of total analyte concentration) .

- Sampling frequency : Align with the compound’s half-life (e.g., frequent sampling during absorption/distribution phases).

- Cross-validation : Compare deuterated results with non-labeled analogs to confirm absence of kinetic isotope effects .

Q. How can researchers optimize LC-MS/MS methods to resolve co-eluting deuterated and non-deuterated Acamprosate species?

- Chromatographic optimization : Adjust gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to increase retention time differences.

- High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to distinguish isotopic patterns (e.g., Δm/z = 12.075 for 12 deuteriums) .

- Data processing : Apply spectral deconvolution algorithms to isolate overlapping peaks .

Q. What are the implications of batch-to-batch variability in Acamprosate-d12 Calcium synthesis for longitudinal studies?

Variability in isotopic enrichment (>1% deviation) can skew quantification. Solutions include:

- Supplier certification : Source from vendors providing Certificate of Analysis (CoA) with lot-specific data .

- In-house validation : Re-test critical parameters (e.g., deuterium content via NMR) before study initiation .

Data Analysis and Interpretation

Q. How should researchers statistically analyze data when Acamprosate-d12 Calcium is used as an internal standard in multi-analyte panels?

- Normalization : Use deuterated compound peak areas to correct for extraction efficiency and instrument drift.

- Multivariate analysis : Apply principal component analysis (PCA) to identify batch effects or outlier samples .

- Error propagation : Account for uncertainties in isotopic purity when calculating confidence intervals .

Q. What methodologies validate the absence of isotopic cross-talk in assays combining Acamprosate-d12 Calcium with other deuterated standards?

- Cross-talk testing : Inject individual deuterated compounds to confirm no signal overlap in selected reaction monitoring (SRM) channels.

- Blank matrix spikes : Verify absence of interference in biological samples without analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.